

# Crystal structure and polymorphism of 4-Methylphenylsulfonyleurea

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An In-depth Technical Guide to the Crystal Structure and Polymorphism of **4-Methylphenylsulfonyleurea** (Tolbutamide)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Methylphenylsulfonyleurea**, commonly known as tolbutamide, is a first-generation sulfonyleurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. The physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, and bioavailability, are profoundly influenced by its solid-state form. Tolbutamide is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. Understanding the crystal structure and polymorphic behavior of tolbutamide is critical for drug development, formulation, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the known polymorphic forms of tolbutamide, their structural characteristics, thermal properties, and the experimental methodologies used for their characterization.

## Polymorphic Forms of Tolbutamide

Tolbutamide has been reported to exist in at least five polymorphic forms, designated as Form I, Form II, Form III, Form IV, and Form V. These polymorphs exhibit distinct crystal structures

and physicochemical properties.[1][2] Forms I, II, and III are reportedly stable at room temperature, while Form IV is a metastable form.[3][4] Form V has also been identified as an unstable polymorph. The interconversion between these forms can be influenced by various factors such as temperature, humidity, and the presence of excipients.

## Crystallographic and Thermal Properties

The crystallographic and thermal data for the known polymorphs of tolbutamide are summarized in the tables below. This data is essential for the identification and characterization of the different solid-state forms of the drug.

### Table 1: Crystallographic Data of Tolbutamide Polymorphs

Form	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)	Z
Form I	Orthor hombi c	Pcab	12.12	13.34	18.23	90	90	90	8
Form II	Monoc linic	P2 <sub>1</sub> /c	10.58	14.58	9.88	90	100.8	90	4
Form III	Monoc linic	P2 <sub>1</sub> /c	13.94	5.11	21.08	90	106.3	90	4
Form IV	-	-	-	-	-	-	-	-	-
Form V	-	-	-	-	-	-	-	-	-

Note:  
Detailed  
crystallographic data  
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Forms  
IV and  
V are  
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**Table 2: Thermal Properties of Tolbutamide Polymorphs**

Form	Melting Point (°C)	Enthalpy of Fusion (kJ/mol)	Transition Information
Form I	~128	-	Stable form at higher temperatures.
Form II	~117	-	Can melt and recrystallize to Form I upon heating.
Form III	-	-	Resembles Form O crystallized from 1-octanol.[5]
Form IV	-	-	Metastable form; converts to Form II.[3]
Form V	-	-	Unstable form.

Note: Thermal data can vary depending on the experimental conditions, such as heating rate.

## Experimental Protocols

The characterization of tolbutamide polymorphs involves a combination of analytical techniques. Detailed methodologies are crucial for reproducible results.

### Preparation of Polymorphic Forms

- Form I: This form can be obtained from the commercial crystalline powder or by recrystallization from various solvents.[1][5]
- Form III: This polymorph can be obtained by crystallization from 1-octanol.[5]
- Form IV: This metastable form can be produced by spray-drying a solution of tolbutamide in an ethanol/dichloromethane mixture. It can also be selectively crystallized from an aqueous solution in the presence of 2,6-di-O-methyl- $\beta$ -cyclodextrin.[3][4]
- Form II: Form II can be obtained by storing Form IV at a constant temperature and humidity (e.g., 45°C and 75% relative humidity).[3]

### Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying crystalline phases.

- Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu K $\alpha$  radiation,  $\lambda = 1.5418 \text{ \AA}$ ) is typically used.[6]
- Sample Preparation: Samples are lightly ground to ensure a random orientation of the crystallites.[7]
- Data Collection: Diffraction patterns are typically collected over a  $2\theta$  range of 5° to 35° with a defined step size.[6]

### Differential Scanning Calorimetry (DSC)

DSC is used to determine melting points, transition temperatures, and enthalpies.

- Instrumentation: A calibrated differential scanning calorimeter is used.

- **Sample Preparation:** A few milligrams of the sample are weighed into an aluminum pan and sealed.
- **Analysis:** The sample is heated at a constant rate, often 10 °C/min, under a nitrogen purge. Varying the heating rates can provide insights into kinetic transitions.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe differences in the molecular environment and hydrogen bonding between polymorphs.

- **Instrumentation:** A Fourier-transform infrared spectrometer.
- **Sample Preparation:** Samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.<sup>[8][9]</sup> For KBr pellets, a small amount of the sample is mixed with KBr powder and pressed into a transparent disk.<sup>[8]</sup> For ATR, the sample is placed in direct contact with the ATR crystal.<sup>[9]</sup>
- **Data Collection:** Spectra are typically recorded in the mid-IR region (4000-400 cm<sup>-1</sup>).<sup>[10]</sup>

## Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

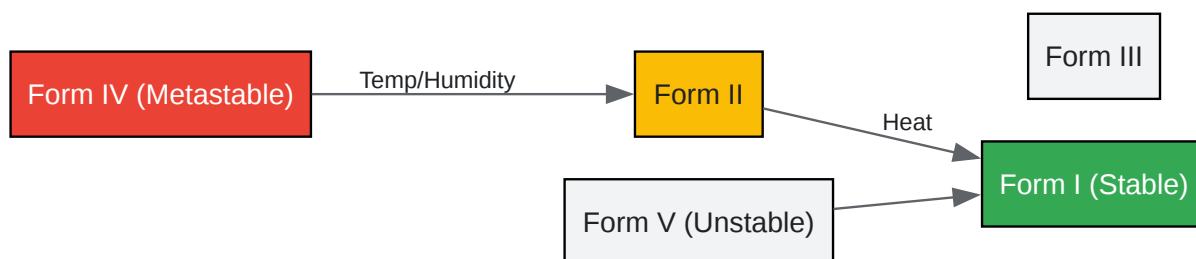
Solid-state <sup>13</sup>C NMR spectroscopy is a powerful tool for distinguishing between polymorphs based on differences in the chemical environment of the carbon atoms in the crystal lattice.

- **Instrumentation:** A solid-state NMR spectrometer.
- **Analysis:** <sup>13</sup>C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments are commonly performed. The differences in chemical shifts and peak multiplicities in the spectra of different polymorphs provide a unique fingerprint for each form.<sup>[11][12][13]</sup>

## Visualizations

### Polymorphic Relationships of Tolbutamide

The following diagram illustrates the known relationships and interconversions between the different polymorphic forms of tolbutamide.

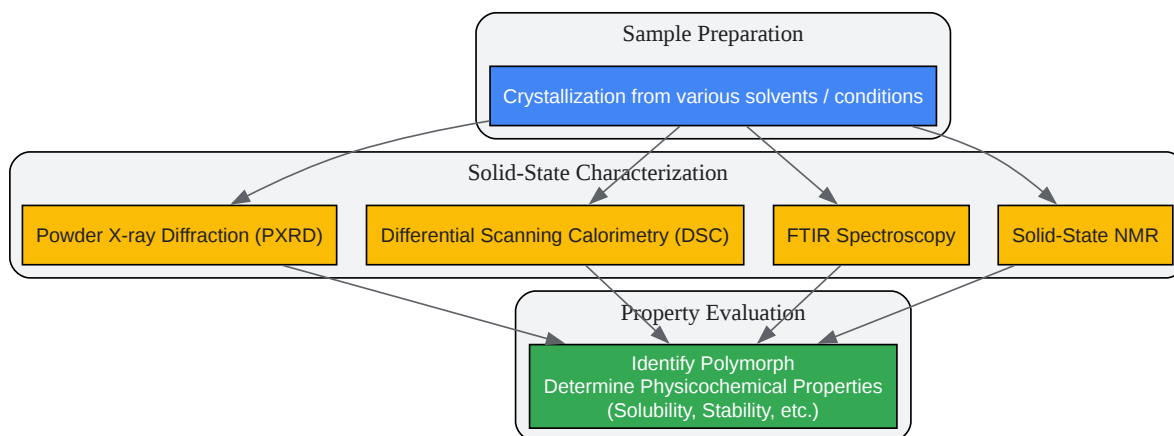


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Caption: Interconversion pathways of tolbutamide polymorphs.

## Experimental Workflow for Polymorph Characterization

This diagram outlines a typical experimental workflow for the identification and characterization of tolbutamide polymorphs.



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Caption: Workflow for tolbutamide polymorph characterization.

## Conclusion

The polymorphic landscape of **4-Methylphenylsulfonylurea** (tolbutamide) is complex, with multiple crystalline forms that possess distinct structural and thermal properties. A thorough understanding and characterization of these polymorphs are paramount for the development of stable and effective pharmaceutical formulations. The application of a suite of analytical techniques, including PXRD, DSC, FTIR, and solid-state NMR, is essential for the comprehensive analysis of tolbutamide's solid-state chemistry. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to navigate the challenges associated with the polymorphism of this important API.

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